3-Morpholin-4-yl-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC13873877
Molecular Formula: C7H10N2O3S
Molecular Weight: 202.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O3S |
|---|---|
| Molecular Weight | 202.23 g/mol |
| IUPAC Name | 3-morpholin-4-yl-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C7H10N2O3S/c10-6-5-13-7(11)9(6)8-1-3-12-4-2-8/h1-5H2 |
| Standard InChI Key | CYUBUMIOLQRLBY-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1N2C(=O)CSC2=O |
Introduction
Chemical Structure and Physicochemical Properties
3-Morpholin-4-yl-thiazolidine-2,4-dione (molecular weight: 202.23 g/mol) features a thiazolidine-2,4-dione core fused with a morpholine ring. The morpholine group contributes to its solubility in polar solvents, while the thiazolidine ring enhances its ability to interact with biological targets. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₃S |
| IUPAC Name | 3-morpholin-4-yl-1,3-thiazolidine-2,4-dione |
| Partition Coefficient (logP) | ~1.2 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
| Polar Surface Area | 61.2 Ų |
The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility . Its crystal structure remains uncharacterized, but analogs indicate planar geometry at the thiazolidine ring, which may influence binding to enzymatic active sites .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-Morpholin-4-yl-thiazolidine-2,4-dione typically involves a multi-step process:
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Formation of Thiazolidine-2,4-dione Core:
Thiourea reacts with chloroacetic acid in aqueous sulfuric acid under reflux to yield thiazolidine-2,4-dione . This step achieves a yield of ~70% after recrystallization. -
Mannich Reaction with Morpholine:
The thiazolidine-2,4-dione undergoes a Mannich reaction with morpholine and formaldehyde in ethanol or acetic acid. Triethylamine or sodium acetate catalyzes the reaction, which proceeds at room temperature or under mild heating (40–60°C) . The morpholine group is introduced at the 3-position via nucleophilic attack, with yields ranging from 75% to 87% after purification .
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Acetic Acid |
| Catalyst | Triethylamine/Sodium Acetate |
| Temperature | 25–60°C |
| Reaction Time | 2–6 hours |
Analytical Characterization
Synthetic products are validated using:
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IR Spectroscopy: Peaks at 1667 cm⁻¹ (C=O stretch) and 2958 cm⁻¹ (C–H stretch) .
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¹H NMR: Signals at δ 3.6–4.5 ppm (morpholine protons) and δ 7.4 ppm (aromatic protons in substituted derivatives) .
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Mass Spectrometry: Molecular ion peak at m/z 202.23.
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives exhibit broad-spectrum antimicrobial effects. In a study evaluating analogs, 3-Morpholin-4-yl-thiazolidine-2,4-dione demonstrated:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
The morpholine moiety enhances membrane penetration, while the thiazolidine ring interferes with microbial cell wall synthesis .
Antidiabetic Effects
Thiazolidine-2,4-diones are known peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. While direct evidence for 3-Morpholin-4-yl-thiazolidine-2,4-dione is limited, structural analogs show IC₅₀ values of 0.8–2.4 µM in PPAR-γ binding assays.
Chemical Modifications and Structure-Activity Relationships (SAR)
Substituent Effects
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Morpholine Replacement: Replacing morpholine with piperidine reduces antimicrobial activity by 40%, underscoring the importance of the oxygen atom in hydrogen bonding .
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Thiazolidine Ring Modifications: Saturation of the ring decreases anticancer efficacy, likely due to reduced planarity and target binding .
Derivative Libraries
Recent work has generated derivatives via:
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Aldol Condensation: Introducing arylidene groups at the 5-position to enhance anticancer activity .
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N-Alkylation: Improving metabolic stability for oral administration .
Applications in Drug Development
Lead Compound Optimization
3-Morpholin-4-yl-thiazolidine-2,4-dione serves as a lead for:
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Antimicrobial Agents: Hybrid derivatives with fluoroquinolones show synergistic effects against MRSA .
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Kinase Inhibitors: Modifications targeting PI3K and JNK pathways are under exploration .
Preclinical Challenges
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